1-Bromo-N-(2-methylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-N-(2-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom and a methylphenyl group attached to the methanesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-N-(2-methylphenyl)methanesulfonamide can be synthesized through the reaction of 2-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting N-(2-methylphenyl)methanesulfonamide is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the precursor N-(2-methylphenyl)methanesulfonamide is treated with bromine or N-bromosuccinimide in a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-N-(2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under specific conditions.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding N-(2-methylphenyl)methanesulfonamide.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of new sulfonamide derivatives with different functional groups.
Oxidation Reactions: Sulfonic acids or sulfonyl chlorides.
Reduction Reactions: N-(2-methylphenyl)methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
1-Bromo-N-(2-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-N-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and biological activity. The compound can inhibit enzymes or proteins by forming covalent bonds or through non-covalent interactions, leading to the modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- N-(4-bromo-2-methylphenyl)methanesulfonamide
- N-(2-bromophenyl)-1-(2-methylphenyl)methanesulfonamide
- 1-Bromo-N-(2-methylbutyl)methanesulfonamide
Comparison: 1-Bromo-N-(2-methylphenyl)methanesulfonamide is unique due to the specific positioning of the bromine atom and the methylphenyl group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
919769-36-1 |
---|---|
Molekularformel |
C8H10BrNO2S |
Molekulargewicht |
264.14 g/mol |
IUPAC-Name |
1-bromo-N-(2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10BrNO2S/c1-7-4-2-3-5-8(7)10-13(11,12)6-9/h2-5,10H,6H2,1H3 |
InChI-Schlüssel |
UFSGFJWACVFYHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NS(=O)(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.